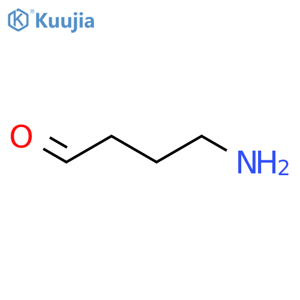

Cas no 4390-05-0 (Butanal, 4-amino-)

Butanal, 4-amino- Properties

Names and Identifiers

-

- Butanal, 4-amino-

- 4 Aminobutanal

- 4-aminobutanal

- 4-aminobutaraldehyde

- 4-aminobutylaldehyde

- 4-Amino-butyraldehyd

- 4-amino-butyraldehyde

- aminobutyraldehyde

- DZQLQEYLEYWJIB-UHFFFAOYSA-N

- Butyraldehyde, 4-amino- (6CI,7CI,8CI)

- C00555

- 4-Azanylbutanal

- CHEMBL2261442

- gamma-aminobutyraldehyde

- DTXSID50863389

- 4390-05-0

- PD049909

- NS00121216

- Butanal, 4-amino- (9CI)

- AKOS006338849

- GTPL6606

- EN300-7572104

- Q27073754

- Butyraldehyde, 4-amino-

- CHEBI:17769

- 4-amino-butanal

- 4-aminobutyraldehyde

- VTX8N8R7G2

- C02903

- 4-ammoniobutanal(1+)

- 4-ammoniobutanal cation

-

- InChIKey: DZQLQEYLEYWJIB-UHFFFAOYSA-N

- Inchi: InChI=1S/C4H9NO/c5-3-1-2-4-6/h4H,1-3,5H2

- SMILES: NCCCC=O

Computed Properties

- Exact Mass: 87.06840

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 2

- Rotatable Bond Count: 3

- Monoisotopic Mass: 87.068

- Heavy Atom Count: 6

- Complexity: 36.5

- Isotope Atom Count: 0

- Defined Atom Stereocenter Count: 0

- Undefined Atom Stereocenter Count : 0

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- Covalently-Bonded Unit Count: 1

- XLogP3: -0.9

- Topological Polar Surface Area: 43.1A^2

Experimental Properties

- LogP: 0.62450

- PSA: 43.09000

- Refractive Index: 1.422

- Boiling Point: 159.9°Cat760mmHg

- Flash Point: 50.5°C

- Density: 0.911

Butanal, 4-amino- Security Information

Butanal, 4-amino- Customs Data

- HS CODE:2922399090

- Customs Data:

China Customs Code:

2922399090Overview:

2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Summary:

2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Butanal, 4-amino- Pricemore >>

| Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7572104-0.1g |

4-aminobutanal |

4390-05-0 | 95% | 0.1g |

$376.0 | 2024-05-23 |

Butanal, 4-amino- Related Literature

-

Xiaoping Zhang,Xiang Ren,Yuan Zhong,Konstantin Chingin,Huanwen Chen Analyst 2021 146 5037

-

Benjamin R. Lichman Nat. Prod. Rep. 2021 38 103

-

Ryan M. Friedrich,Gregory K. Friestad Nat. Prod. Rep. 2020 37 1229

-

Saideh Rajai-Daryasarei,Mohammad Hossein Gohari,Narges Mohammadi New J. Chem. 2021 45 20486

-

5. Application of 2H n.m.r. Spectroscopy to study the incorporation of 2H-labelled putrescines into the pyrrolizidine alkaloid retrorsineJatinder Rana,David J. Robins J. Chem. Soc. Perkin Trans. 1 1986 983

-

6. Application of 2H n.m.r. Spectroscopy to study the incorporation of 2H-labelled putrescines into the pyrrolizidine alkaloid retrorsineJatinder Rana,David J. Robins J. Chem. Soc. Perkin Trans. 1 1986 983

-

Irene Conforti,Alberto Marra Org. Biomol. Chem. 2021 19 5439

-

8. Pyrrolizidine alkaloids. Stereochemistry of the enzymic processes involved in the biosynthesis of rosmarinecineHenry A. Kelly,David J. Robins J. Chem. Soc. Perkin Trans. 1 1987 2195

-

9. Stereochemistry of pyrrolizidine alkaloid biosynthesis: incorporation of chiral[1-2H]putrescines into retrorsineJatinder Rana,David J. Robins J. Chem. Soc. Chem. Commun. 1984 517

-

10. Pyrrolizidine alkaloid biosynthesis; incorporation of 2H-labelled putrescines into retrorsineJatinder Rana,David J. Robins J. Chem. Soc. Chem. Commun. 1983 1222

4390-05-0 (Butanal, 4-amino-) Related Products

- 1600-49-3(Benzene,1,1',1''-(isocyanomethylidyne)tris-)

- 142095-12-3(Benzenesulfonic acid,5-chloro-2-(2-methoxyethoxy)-, sodium salt (1:1))

- 19396-73-7(Benzenemethanol, a-heptyl-)

- 111900-32-4(trans-(1S,3R)-ACPD)

- 14131-42-1(p-Nitrophenyl-2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside)

- 140632-19-5(Trans-1-amino-2-indanol)

- 109635-38-3(1-(4-Chlorophenyl)methyl-1H-1,3-benzodiazol-2-amine)

- 133838-46-7(2-Propen-1-one,3-[4-(methylthio)phenyl]-1-(2-thienyl)-)

- 122455-37-2(3-fluoro-2-iodo-aniline;hydrochloride)

- 1659-31-0(Di-2-pyridyl Carbonate)